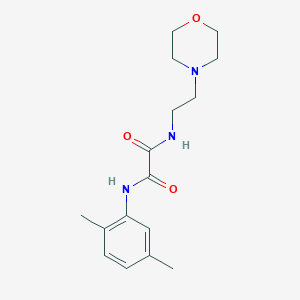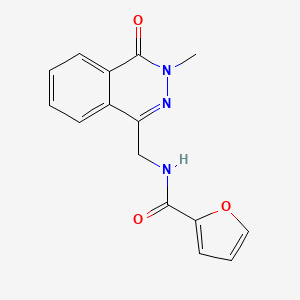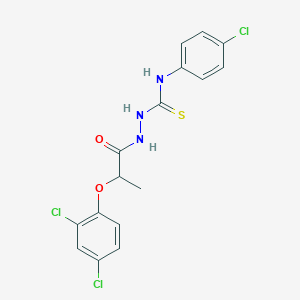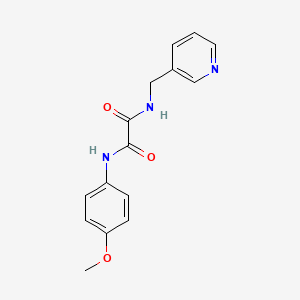
N1-(2,5-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N1-(2,5-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their transformations or structures, which can provide insight into the behavior of similar compounds. For instance, the transformation of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide in soil is studied, showing how environmental factors influence the chemical changes of such compounds . Additionally, the crystal and molecular structure of a palladium complex with a morpholine moiety is analyzed, which could offer some parallels in terms of molecular interactions and coordination chemistry .
Synthesis Analysis
The synthesis of related compounds involves various reactions including cyclization and hydrolysis as seen in the transformation of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide . Although the exact synthesis route for N1-(2,5-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide is not provided, similar compounds can undergo transformations in different conditions, such as varying soil temperatures, which affect the rate of chemical changes. These insights suggest that the synthesis of N1-(2,5-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide might also be sensitive to environmental conditions.
Molecular Structure Analysis
The molecular structure of compounds with morpholine moieties can be complex, as evidenced by the crystal structure analysis of N-(2-morpholinoethyl)-2-oximato-1-phenylpropan-1-iminechloropalladium(II) . This compound forms an orthorhombic crystal system and exhibits a planar coordination around the palladium atom. While the structure of N1-(2,5-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide is not directly discussed, the structural data from related compounds can be indicative of the potential coordination and bonding patterns that might be present in the oxalamide derivative.
Chemical Reactions Analysis
The chemical reactions of related compounds involve cyclization and hydrolysis, as seen with N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide . These reactions are influenced by factors such as soil temperature and moisture content. Although the specific chemical reactions of N1-(2,5-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide are not detailed, it can be inferred that similar environmental factors could affect its reactivity and the types of chemical transformations it may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to N1-(2,5-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide can be deduced from the behavior of related compounds in different environments. For example, the rate of transformation of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide is highly dependent on temperature, which suggests that the physical stability and reactivity of similar compounds like N1-(2,5-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide may also vary with temperature . The negligible herbicidal activity of the transformation products also indicates that the biological properties of these compounds can significantly change upon reaction .
Scientific Research Applications
Catalysis and Organic Synthesis
- Copper-Catalyzed Coupling Reactions: A study by Ying Chen, Sailuo Li, Lanting Xu, and D. Ma (2023) explored the use of N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) as an effective ligand in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. This process resulted in the formation of internal alkynes with great diversity, demonstrating the potential of oxalamide derivatives in facilitating complex organic transformations (Chen et al., 2023).
Material Science and Structural Chemistry
- Synthesis and Complexation in Material Science: A study by A. Singh, J. Sooriyakumar, S. Husebye, and K. Törnroos (2000) involved the synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its complexation with palladium(II) and mercury(II). This research provides insight into the structural and electronic properties of oxalamide derivatives when used in complexation reactions, which is significant for the development of new materials and catalysts (Singh et al., 2000).
Antifungal Applications
- Antifungal Agents: D. Bardiot, K. Thevissen, K. De Brucker, and colleagues (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent fungicidal agents against Candida species and other fungi. This highlights the potential of N1-(2,5-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide derivatives in developing new antifungal treatments (Bardiot et al., 2015).
properties
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-12-3-4-13(2)14(11-12)18-16(21)15(20)17-5-6-19-7-9-22-10-8-19/h3-4,11H,5-10H2,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIOOEHUUVSTGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,5-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Oxaspiro[3.4]octan-7-one](/img/structure/B2514870.png)
![tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate](/img/structure/B2514871.png)
![N-([2,2'-bifuran]-5-ylmethyl)thiophene-3-carboxamide](/img/structure/B2514872.png)

![2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2514874.png)

![1-(2-fluorophenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2514879.png)
![3-chloro-N-[1-(2-furylmethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide](/img/structure/B2514882.png)

![2-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide](/img/structure/B2514886.png)



![N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide](/img/structure/B2514892.png)